4,5,7-Trifluoro-2-phenylbenzo[d]thiazole
Description
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole is a fluorinated benzothiazole derivative characterized by a phenyl group at the 2-position and three fluorine atoms at the 4-, 5-, and 7-positions of the benzo[d]thiazole scaffold. Its molecular formula is C₁₃H₇F₃NS, with a molecular weight of 281.26 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the aromatic π-system of the phenyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H6F3NS |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4,5,7-trifluoro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H6F3NS/c14-8-6-9(15)12-11(10(8)16)17-13(18-12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
VMEQQBSDSVZCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3S2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminothiophenol with a trifluoromethyl-substituted benzaldehyde can lead to the formation of the desired benzothiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
4,5,7-Trifluoro-2-phenylbenzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Fluorine Substitution vs. Halogenation
- 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole vs. 2-(4'-Chlorophenyl)benzothiazole: Enzyme Induction: In 2-phenylbenzothiazoles, a 4'-chloro substituent on the phenyl ring doubles benzpyrene hydroxylase induction activity compared to unsubstituted analogs. Antimicrobial Activity: Fluorinated thiazoles exhibit bactericidal effects against MRSA, with rapid killing rates (e.g., 4 hours for alkane-substituted analogs). The rigid phenyl group in this compound may slow bacterial membrane penetration compared to flexible alkyne substituents .
B. Thione vs. Phenyl at the 2-Position
- 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione (CAS 179178-91-7) vs. This compound :
- The thione group in the former enables hydrogen bonding with biological targets (e.g., Ser530 in COX-2), while the phenyl group in the latter favors π–π stacking (e.g., with Trp286 in acetylcholinesterase) .
- Lipophilicity : Thione derivatives generally exhibit lower logP values due to polarizable sulfur, whereas phenyl-substituted analogs (e.g., this compound) are more lipophilic, enhancing membrane permeability .
Crystal Packing and Isostructurality
- Chloro vs. Fluoro Isostructural Analogs :
Binding Interactions in Therapeutic Targets
- COX-1/2 Inhibition: Thiazole analogs with trimethoxyphenyl groups bind COX-2 via π–π interactions with Arg120 and Tyr354.
- Acetylcholinesterase (AChE) Inhibition :
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